REACTION_CXSMILES
|
O[C:2]1[C:3]2[CH:16]=[N:15][N:14]([CH3:17])[C:4]=2[NH:5][C:6](=[O:13])[C:7]=1[C:8]([O:10][CH2:11][CH3:12])=[O:9].P(Cl)(Cl)([Cl:20])=O>C(#N)C.[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.O>[Cl:20][C:2]1[C:3]2[CH:16]=[N:15][N:14]([CH3:17])[C:4]=2[NH:5][C:6](=[O:13])[C:7]=1[C:8]([O:10][CH2:11][CH3:12])=[O:9] |f:3.4|
|
Name
|
ethyl 4-hydroxy-1-methyl-6-oxo-6,7-dihyrdo-1H-pyrazolo-[3,4-b]pyridine-5-carboxylate
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
OC=1C2=C(NC(C1C(=O)OCC)=O)N(N=C2)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
40.4 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
17.6 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
stirred at ambient temperatures for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 2.5 h
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filtercake is washed with cyclohexane
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(NC(C1C(=O)OCC)=O)N(N=C2)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |